- Heterocyclic Chromophore Amphiphiles and their Supramolecular Polymerization, Angewandte Chemie, 2023, 62(17),

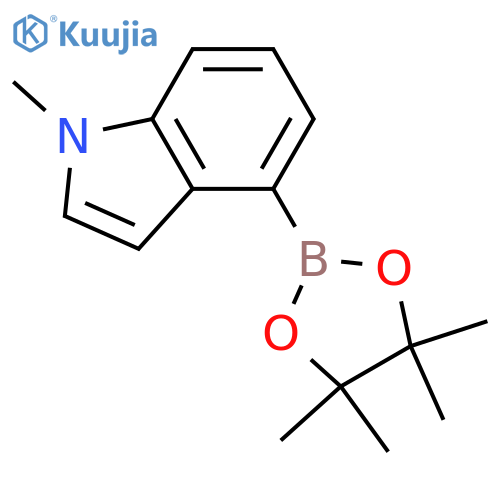

Cas no 898289-06-0 (1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

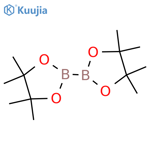

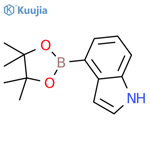

898289-06-0 structure

Nombre del producto:1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Número CAS:898289-06-0

MF:C15H20BNO2

Megavatios:257.135804176331

MDL:MFCD08690266

CID:719688

PubChem ID:18525785

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Propiedades químicas y físicas

Nombre e identificación

-

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- 1H-Indole,1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

- 1-METHYLINDOL-4-BORONIC ACID, PINACOL ESTER

- 1-Methy-1H-indol-4-ylboronic acid pinacol ester

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)

- 1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole

- 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, AldrichCPR

- DB-078500

- 898289-06-0

- SCHEMBL2216834

- CS-0138029

- MFCD08690266

- SB39701

- DTXSID10594541

- Z2050045918

- (1-METHYL-1H-INDOL-4-YL)BORONIC ACID PINACOL ESTER

- EN300-6739225

- 1H-Indole, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- J-504938

- AKOS016000327

- CBEYYYCGOCYJIK-UHFFFAOYSA-N

- FS-6016

-

- MDL: MFCD08690266

- Renchi: 1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-6-8-13-11(12)9-10-17(13)5/h6-10H,1-5H3

- Clave inchi: CBEYYYCGOCYJIK-UHFFFAOYSA-N

- Sonrisas: O1C(C)(C)C(C)(C)OB1C1C2C=CN(C=2C=CC=1)C

Atributos calculados

- Calidad precisa: 257.15900

- Masa isotópica única: 257.1587090g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 19

- Cuenta de enlace giratorio: 1

- Complejidad: 342

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 23.4Ų

Propiedades experimentales

- Denso: 1.05

- Punto de fusión: 94.5-96.5

- Punto de ebullición: 391.3°C at 760 mmHg

- Punto de inflamación: 190.5°C

- índice de refracción: 1.533

- PSA: 23.39000

- Logp: 2.47750

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Información de Seguridad

- Instrucciones de peligro: Harmful

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Datos Aduaneros

- Código HS:2934999090

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR8699-1g |

1-Methyl-1H-indole-4-boronic acid, pinacol ester |

898289-06-0 | 97% | 1g |

£98.00 | 2025-02-20 | |

| Enamine | EN300-6739225-0.25g |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

898289-06-0 | 95% | 0.25g |

$48.0 | 2023-07-10 | |

| eNovation Chemicals LLC | D642041-5G |

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

898289-06-0 | 97% | 5g |

$480 | 2024-07-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-1g |

1-Methy-1H-indol-4-ylboronic acid pinacol ester |

898289-06-0 | 96% | 1g |

¥830.67 | 2025-01-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5012-10G |

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

898289-06-0 | 97% | 10g |

¥ 5,940.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y1000760-5g |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |

898289-06-0 | 95% | 5g |

$550 | 2024-08-02 | |

| TRC | M343708-100mg |

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

898289-06-0 | 100mg |

$ 95.00 | 2022-06-03 | ||

| abcr | AB467368-1 g |

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole; min. 95% |

898289-06-0 | 1g |

€307.30 | 2023-04-21 | ||

| Apollo Scientific | OR8699-50mg |

1-Methyl-1H-indole-4-boronic acid, pinacol ester |

898289-06-0 | 97% | 50mg |

£15.00 | 2025-02-20 | |

| Enamine | EN300-6739225-5.0g |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

898289-06-0 | 95% | 5.0g |

$386.0 | 2023-07-10 |

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane , Tripotassium phosphate Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Toluene ; 15 h, 120 °C

Referencia

- Cine substitution of arenes using the aryl carbamate as a removable directing group, Organic Letters, 2012, 14(11), 2918-2921

Synthetic Routes 3

Condiciones de reacción

1.1 Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)biphenyl Solvents: 1,4-Dioxane ; rt; 30 min, rt

1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ; rt; 2 - 8 h, 80 °C

1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ; rt; 2 - 8 h, 80 °C

Referencia

- Convenient synthesis of 1H-indol-1-yl boronates via palladium(0)-catalyzed borylation of bromo-1H-indoles with 'pinacolborane', Helvetica Chimica Acta, 2006, 89(5), 936-946

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C → rt

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Referencia

- Catalytic (3 + 2) annulation of donor-acceptor aminocyclopropane monoesters and indoles, Chemical Science, 2021, 12(25), 8706-8712

Synthetic Routes 5

Condiciones de reacción

1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , 1,3-Dihydro-4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Toluene ; 5 min, rt

1.2 Solvents: Toluene ; rt; 15 h, 130 °C

1.2 Solvents: Toluene ; rt; 15 h, 130 °C

Referencia

- Rhodium-catalyzed borylation of aryl 2-pyridyl ethers through cleavage of the carbon-oxygen bond: borylative removal of the directing group, Journal of the American Chemical Society, 2015, 137(4), 1593-1600

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C; 1 h, rt; rt → 0 °C

1.2 0 °C → rt; 30 min, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 0 °C → rt; 30 min, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Referencia

- Iron-iodine co-catalysis towards tandem C-N/C-C bond formation: one-pot regioselective synthesis of 2-amino-3-alkylindoles, Organic Chemistry Frontiers, 2022, 9(22), 6165-6171

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C

Referencia

- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C; 1 h, rt; rt → 0 °C

1.2 0 °C → rt; 30 min, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0 °C → rt; 30 min, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Copper-iodine co-catalyzed C-H aminoalkenylation of indoles via temperature-controlled selectivity switch: facile synthesis of 2-azolyl-3-alkenylindoles, Organic Chemistry Frontiers, 2022, 9(14), 3794-3799

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

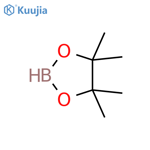

- Bis(pinacolato)diborane

- Pinacolborane

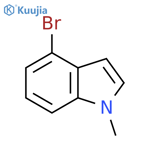

- 4-Bromo-1-methyl-1H-indole

- 1-Methyl-1H-indol-4-OL

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Literatura relevante

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

898289-06-0 (1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) Productos relacionados

- 871125-67-6(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-9,9a-Dihydro-4ah-Carbazole)

- 388116-27-6(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

- 642494-36-8(6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

- 855738-89-5(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole)

- 269410-24-4(Indole-5-boronic acid, pinacol ester)

- 683229-61-0(1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

- 837392-62-8(1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

- 884497-41-0((3-methoxypropyl)(4-methylphenyl)methylamine)

- 2097883-68-4(1-(2-chlorobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine)

- 851970-15-5(2-methyl-5-(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:898289-06-0)1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Pureza:99%/99%/99%

Cantidad:10g/5g/1g

Precio ($):531.0/442.0/273.0